2-fluorobenzene-1-carboximidamide, bis(acetic acid)
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Overview
Description
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C9H11FN2O2. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of a fluorine atom on the benzene ring and a carboximidamide group, making it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzene-1-carboximidamide, bis(acetic acid) typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions to form the carboximidamide group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluorobenzene-1-carboximidamide, bis(acetic acid) involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-fluorobenzene-1-carboximidamide, bis(acetic acid) include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-fluorobenzene-1-carboximidamide, bis(acetic acid) depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets and pathways. The fluorine atom and carboximidamide group play crucial roles in its reactivity and binding affinity with various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: A precursor in the synthesis of 2-fluorobenzene-1-carboximidamide, bis(acetic acid).
2-Fluorobenzamide: Another compound with a similar structure but different functional groups.
2-Fluorobenzene-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is unique due to the presence of both the fluorine atom and the carboximidamide group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2613382-35-5 |
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Molecular Formula |
C11H15FN2O4 |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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